molecular formula C19H22N4O3 B2411268 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide CAS No. 890604-38-3

4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide

Cat. No.: B2411268
CAS No.: 890604-38-3
M. Wt: 354.41
InChI Key: OVKZSOLOQAFJAL-UHFFFAOYSA-N
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Description

4-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, an isoindoline moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide typically involves multiple steps:

    Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline-1,3-dione.

    Pyrazole Ring Formation: The pyrazole ring is often constructed via the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Coupling Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the carboxamide group, where different amines can replace the diethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Medicine

In medicine, research has focused on the compound’s potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression, making it a promising lead compound for drug development.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile
  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate

Uniqueness

Compared to these similar compounds, 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide is unique due to its specific substitution pattern and the presence of the diethylamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-21(6-2)19(26)23-13(4)16(12(3)20-23)11-22-17(24)14-9-7-8-10-15(14)18(22)25/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKZSOLOQAFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C(=C(C(=N1)C)CN2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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